molecular formula C13H12BrNO3 B5561372 2-(2-bromophenoxy)-N-(2-furylmethyl)acetamide

2-(2-bromophenoxy)-N-(2-furylmethyl)acetamide

Cat. No. B5561372
M. Wt: 310.14 g/mol
InChI Key: UAEXCWKBYATLSH-UHFFFAOYSA-N
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Description

Acetamide derivatives, including compounds like "2-(2-bromophenoxy)-N-(2-furylmethyl)acetamide," are significant in pharmaceutical and material sciences due to their versatile chemical properties and potential biological activities. These compounds are often synthesized for targeted drug design, material development, and the study of their reaction mechanisms and structural characteristics.

Synthesis Analysis

The synthesis of similar compounds, such as N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, involves steps like alkylation and nitration under optimized conditions to achieve high yields. Another example, the synthesis of N-Methyl-2-(4-phenoxyphenoxy)acetamide, uses N-methylchloroacetamide and 4-phenoxyphenol in the presence of anhydrous potassium carbonate, showing the diversity in synthetic strategies for these molecules (Zhang Da-yang, 2004); (He Xiang-qi, 2007).

Molecular Structure Analysis

Studies on compounds like 2-(2-Formylphenoxy)acetamide have used X-ray diffraction analysis to confirm crystal structures, providing detailed insights into molecular geometries and atomic configurations. Such analyses are crucial for understanding the molecular basis of the compound's reactivity and physical properties (S. Geetha, R. Sribalan, S. Lakshmi, 2023).

Chemical Reactions and Properties

Chemical properties of acetamide derivatives are influenced by the functional groups attached to the acetamide backbone. For example, the presence of bromo, tert-butyl, and nitro groups on phenoxy nucleus can significantly impact a compound's cytotoxic, anti-inflammatory, analgesic, and antipyretic activities (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016).

Scientific Research Applications

Synthesis and Pharmacological Assessment

  • Chemoselective Acetylation for Antimalarial Drugs : The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst, indicates a method for synthesizing intermediates potentially related to antimalarial drug synthesis. This process optimization provides a foundation for synthesizing related compounds like "2-(2-bromophenoxy)-N-(2-furylmethyl)acetamide" for various applications (Magadum & Yadav, 2018).

  • Anticancer and Anti-inflammatory Potential : A study on the synthesis of novel acetamide derivatives, including compounds with phenoxy and bromophenoxy groups, showed potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This highlights the potential application of structurally similar compounds in medicinal chemistry for developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).

Antimicrobial Applications

  • Newer Schiff Bases and Thiazolidinone Derivatives : The synthesis of derivatives from compounds with bromophenoxy groups and their evaluation for antibacterial and antifungal activities showcase the antimicrobial application potential of such compounds. This research area could be relevant for developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).

Antioxidant Activities

  • Bromophenols as Natural Antioxidants : The isolation of nitrogen-containing bromophenols from marine algae and their potent scavenging activity against DPPH radicals suggest the antioxidant potential of bromophenols. This research underscores the exploration of bromophenoxy compounds for food and pharmaceutical applications as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

properties

IUPAC Name

2-(2-bromophenoxy)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c14-11-5-1-2-6-12(11)18-9-13(16)15-8-10-4-3-7-17-10/h1-7H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEXCWKBYATLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=CC=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenoxy)-N-(furan-2-ylmethyl)acetamide

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